Primulaverin

Vue d'ensemble

Description

Primulaverin is a phenolic glycoside found in the roots and flowers of the plant species Primula veris, commonly known as cowslip. This compound is known for its medicinal properties, particularly its expectorant and diuretic effects. This compound is a significant secondary metabolite in Primula veris, contributing to its therapeutic potential .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Primulaverin can be synthesized through the glycosylation of 5-methoxy-2-hydroxybenzoic acid methyl ester with a suitable glycosyl donor. The reaction typically involves the use of a catalyst such as silver carbonate or silver oxide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction from the roots and flowers of Primula veris. The plant material is dried and then subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Primulaverin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize this compound, leading to the formation of different phenolic compounds.

Major Products Formed:

Hydrolysis: Produces 5-methoxy-2-hydroxybenzoic acid methyl ester and sugar moieties.

Oxidation: Leads to the formation of various oxidized phenolic compounds.

Glycosylation: Results in different glycosylated derivatives of the aglycone.

Applications De Recherche Scientifique

Chemical Composition and Properties

Primulaverin is one of the principal phenolic compounds identified in Primula veris, alongside primverin. It is characterized by its glycosidic structure, which contributes to its biological activity. The roots of Primula veris contain significantly higher concentrations of this compound compared to other parts of the plant, making them a focal point for extraction and study .

Expectorant Properties

Research indicates that extracts from the roots of Primula veris, which contain this compound, exhibit expectorant effects. A study demonstrated that a thick extract from the rhizomes and roots can significantly enhance sputum secretion, comparable to established expectorants like ivy extract . This property positions this compound as a potential natural alternative for treating respiratory conditions.

Cardioprotective Effects

This compound has been studied for its cardioprotective properties, particularly in the context of chronic heart failure. In experimental models, solid herbal extracts containing this compound were found to improve myocardial contractility and reduce markers associated with heart failure . These findings suggest that this compound may play a role in enhancing cardiac function through its flavonoid content.

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory and antioxidant properties of Primula veris extracts have been attributed to their phenolic compounds, including this compound. These properties are beneficial not only in treating respiratory ailments but also in managing conditions associated with oxidative stress and inflammation .

Case Studies

Mécanisme D'action

Primulaverin exerts its effects primarily through its interaction with cellular pathways involved in inflammation and mucus production. It inhibits the production of pro-inflammatory cytokines and enhances the secretion of mucus, thereby providing relief from respiratory conditions. The molecular targets of this compound include enzymes involved in the inflammatory response and receptors on mucus-producing cells .

Comparaison Avec Des Composés Similaires

Activité Biologique

Primulaverin, a phenolic glycoside found in the roots of Primula veris and Primula elatior , has garnered attention due to its potential biological activities. This article explores the pharmacological properties, bioactive compounds, and relevant research findings associated with this compound.

Chemical Composition and Identification

This compound is part of a broader class of phenolic compounds that exhibit various biological activities. Its chemical structure allows it to interact with multiple biological pathways, contributing to its pharmacological effects. The presence of this compound in Primula species has been confirmed through various analytical methods, including High-Performance Liquid Chromatography (HPLC) .

Table 1: Key Phenolic Compounds in Primula Species

| Compound | Species | Content (mg/100 g DW) |

|---|---|---|

| This compound | Primula veris | Up to 2.3% |

| Hyperoside | Primula elatior | Varies |

| Rutoside | Primula elatior | Higher than P. veris |

| Isorhamnetin | Both species | Present |

Pharmacological Activities

Research indicates that this compound and other phenolic compounds from Primula species exhibit significant biological activities, including:

- Anti-inflammatory : Compounds like hyperoside and rutoside have shown potential in reducing inflammation, which can be beneficial in treating conditions such as arthritis and respiratory diseases .

- Antioxidant : The ability of these compounds to scavenge free radicals contributes to their antioxidant properties, helping to mitigate oxidative stress .

- Antimicrobial : Extracts from Primula species demonstrate antimicrobial activity against various pathogens, suggesting their use in traditional medicine for treating infections .

Case Studies and Research Findings

A study conducted on the expectorant effect of extracts from Primula veris revealed that triterpene saponins may be the primary active ingredients responsible for its bioactivities. The research compared the expectorant activity of P. veris extracts with standard medications, showing comparable effectiveness in promoting sputum secretion .

Table 2: Expectorant Activity Comparison

| Extract Type | Sputum Secretion (%) | Comparator (Hedelix) (%) |

|---|---|---|

| P. veris Root Extract | 126.6 | 146.4 |

| P. veris Leaf Extract | 74.5 | - |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Studies suggest that phenolic compounds can inhibit the release of pro-inflammatory cytokines, thus reducing inflammation .

- Scavenging Free Radicals : The antioxidant properties allow these compounds to neutralize free radicals, preventing cellular damage .

- Modulation of Immune Response : Some studies indicate that phenolic compounds can enhance immune responses, providing additional therapeutic benefits .

Propriétés

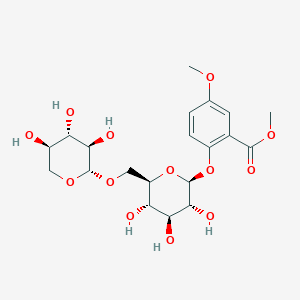

IUPAC Name |

methyl 5-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O13/c1-28-8-3-4-11(9(5-8)18(27)29-2)32-20-17(26)15(24)14(23)12(33-20)7-31-19-16(25)13(22)10(21)6-30-19/h3-5,10,12-17,19-26H,6-7H2,1-2H3/t10-,12-,13+,14-,15+,16-,17-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWVFJJMYKSVHM-HSMQXHTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00934891 | |

| Record name | Methyl 5-methoxy-2-[(6-O-pentopyranosylhexopyranosyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154-61-0 | |

| Record name | Primulaverin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-methoxy-2-[(6-O-pentopyranosylhexopyranosyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIMULAVERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B99IC5K2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.